N-(3,5-dichlorophenyl)prop-2-enamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(3,5-dichlorophenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c1-2-9(13)12-8-4-6(10)3-7(11)5-8/h2-5H,1H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQKYRJGVQPGZKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC(=C1)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to N-(3,5-dichlorophenyl)prop-2-enamide: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(3,5-dichlorophenyl)prop-2-enamide is a chemical compound of interest in organic synthesis and potentially in the development of novel bioactive molecules. Its structure, featuring a dichlorinated phenyl ring attached to a propenamide moiety, makes it a member of the acrylamide family, a class of compounds known for a wide range of industrial and research applications. The presence of the chlorine atoms on the aromatic ring can significantly influence the molecule's electronic properties, reactivity, and biological activity.
This technical guide provides a comprehensive overview of this compound, including its chemical formula, molecular weight, a detailed experimental protocol for its synthesis, and an in-depth discussion of its spectroscopic characterization.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. These values are calculated based on its chemical structure and are essential for its handling, characterization, and application in a laboratory setting.
| Property | Value | Source |
| Chemical Formula | C₉H₇Cl₂NO | Calculated |
| Molecular Weight | 216.07 g/mol | Calculated |
| Monoisotopic Mass | 214.99046 Da | [1] |
| Appearance | Predicted to be a solid at room temperature | Inferred from related compounds |
| Solubility | Predicted to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from related compounds |
Synthesis of this compound
The synthesis of this compound is typically achieved through the acylation of 3,5-dichloroaniline with acryloyl chloride. This is a standard nucleophilic acyl substitution reaction where the amino group of the aniline attacks the electrophilic carbonyl carbon of the acid chloride.
Chemical Structure
Caption: Chemical structure of this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol
Materials:
-
3,5-Dichloroaniline (C₆H₅Cl₂N)[2]
-
Acryloyl chloride (C₃H₃ClO)
-
Triethylamine (TEA) or other suitable non-nucleophilic base
-
Anhydrous dichloromethane (DCM) as the solvent
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,5-dichloroaniline (1.0 equivalent) and triethylamine (1.1-1.2 equivalents) in anhydrous dichloromethane. The use of an inert atmosphere is recommended to prevent the reaction of acryloyl chloride with atmospheric moisture.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and to minimize potential side reactions.
-
Addition of Acryloyl Chloride: Add acryloyl chloride (1.0-1.1 equivalents) dropwise to the stirred solution. The slow addition helps to maintain the low temperature and ensures a controlled reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl to remove excess triethylamine, saturated NaHCO₃ solution to neutralize any remaining acid, and brine to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
-
Purification:
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure this compound.
-
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques. The expected spectral data, based on the analysis of analogous compounds, are detailed below.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and amide protons.
-
Aromatic Protons: The dichlorinated phenyl ring will exhibit two types of protons. The proton at the 4-position (para to the nitrogen) will appear as a triplet, and the two protons at the 2 and 6-positions (ortho to the nitrogen) will appear as a doublet. The chemical shifts for these protons are expected in the range of δ 7.0-7.5 ppm.
-
Vinylic Protons: The three protons of the acryloyl group will show a characteristic pattern. The proton on the carbon adjacent to the carbonyl group will likely be a doublet of doublets, while the two terminal vinylic protons will also be doublets of doublets, with chemical shifts typically between δ 5.5 and 6.5 ppm.
-
Amide Proton: The N-H proton will appear as a singlet or a broad singlet, typically in the range of δ 8.0-9.0 ppm. Its chemical shift can be concentration-dependent and may be exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
-
Carbonyl Carbon: The amide carbonyl carbon is expected to have a chemical shift in the range of δ 165-170 ppm.
-
Aromatic Carbons: The six carbons of the dichlorophenyl ring will show distinct signals in the aromatic region (δ 120-140 ppm). The carbons bearing the chlorine atoms will have their chemical shifts influenced by the halogen's electronegativity.
-
Vinylic Carbons: The two vinylic carbons will have chemical shifts in the range of δ 125-135 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is a valuable tool for identifying the functional groups present in the molecule.
-
N-H Stretch: A sharp to moderately broad absorption band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.[3][4]
-
C=O Stretch (Amide I band): A strong absorption band is anticipated around 1660-1680 cm⁻¹ due to the carbonyl stretching vibration.
-
N-H Bend (Amide II band): An absorption band is expected in the region of 1520-1550 cm⁻¹ corresponding to the N-H bending vibration.
-
C=C Stretch: A medium intensity band for the carbon-carbon double bond of the acryloyl group is expected around 1620-1640 cm⁻¹.
-
C-Cl Stretch: Absorptions corresponding to the carbon-chlorine stretching vibrations are expected in the fingerprint region, typically below 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (215.00 g/mol for the most abundant isotopes).
-
Isotopic Pattern: Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion peak will be observed. The M⁺, [M+2]⁺, and [M+4]⁺ peaks will have a relative intensity ratio of approximately 9:6:1, which is a definitive indicator of the presence of two chlorine atoms.
-
Fragmentation Pattern: Common fragmentation pathways would involve the cleavage of the amide bond, leading to fragments corresponding to the dichlorophenyl moiety and the acryloyl group.
Conclusion
This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocol, based on well-established amidation reactions, offers a reliable method for its preparation. The predicted spectroscopic data serves as a valuable reference for researchers to confirm the structure and purity of the synthesized compound. This information is crucial for any further investigation into the chemical and biological properties of this molecule, particularly for those in the fields of medicinal chemistry and materials science.
References
- BenchChem. A Comparative Guide to the Reaction Products of 3,5-Dichloroaniline.
-
Gowda, B. T., et al. (2006). Synthetic, infrared, 1H and 13C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides. Zeitschrift für Naturforschung A, 61(10), 600-606. Available at: [Link]
-
PubChemLite. N-(3,4-dichlorophenyl)prop-2-enamide. Available at: [Link]
-
PubChem. 3,5-Dichloroaniline. Available at: [Link]
-
OSTI.gov. Synthetic, infrared, {sup 1}H and {sup 13}C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides. Available at: [Link]
-
Gowda, B. T., et al. (2008). N-(3,5-Dichlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1243. Available at: [Link]
-
Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Available at: [Link]
Sources
- 1. PubChemLite - N-(3,4-dichlorophenyl)prop-2-enamide (C9H7Cl2NO) [pubchemlite.lcsb.uni.lu]
- 2. 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthetic, infrared, {sup 1}H and {sup 13}C NMR spectral studies on N-(2/3/4-substituted phenyl)-2,4-disubstituted benzenesulphonamides, 2,4-(CH{sub 3}){sub 2}/2-CH{sub 3}-4-Cl/2,4-Cl{sub 2}C{sub 6}H{sub 3}SO{sub 2}NH(i-XC{sub 6}H{sub 4}) (i-X = H, 2-CH{sub 3}, 3-CH{sub 3}, 4-CH{sub 3}, 2-Cl, 3-Cl, 4-Cl, 4-F, 4-Br) (Journal Article) | ETDEWEB [osti.gov]
- 4. znaturforsch.com [znaturforsch.com]
Toxicity and safety data sheet (SDS) information for N-(3,5-dichlorophenyl)prop-2-enamide
This guide provides a comprehensive technical safety assessment for N-(3,5-dichlorophenyl)prop-2-enamide (also referred to as N-(3,5-dichlorophenyl)acrylamide ).
As a specific Chemical Abstracts Service (CAS) number for this exact structure is not widely listed in public commercial catalogs, this guide treats the compound as a high-potency research chemical and reactive electrophile . The safety profile is derived from Structure-Activity Relationships (SAR), the known toxicology of its metabolic precursors (3,5-dichloroaniline and acrylamide), and its functional classification as a "Michael acceptor" warhead used in covalent inhibitor design.
Part 1: Executive Summary & Chemical Identity
This compound is a synthetic organic amide featuring a 3,5-dichloroaniline scaffold N-acylated with an acryloyl group. In drug discovery, this motif serves as a covalent warhead , designed to irreversibly modify cysteine residues on target proteins via Michael addition. Due to its electrophilic nature and structural homology to toxic anilines, it must be handled as a potent skin sensitizer , systemic toxin , and environmental hazard .
Chemical Identification
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | N-(3,5-dichlorophenyl)acrylamide; 3',5'-Dichloroacrylanilide |
| CAS Number | Not Listed / Research Grade (Treat as Novel Chemical) |
| Molecular Formula | C₉H₉Cl₂NO |
| Molecular Weight | ~216.06 g/mol |
| Physical State | Solid (likely off-white to beige powder) |
| Solubility | Low in water; Soluble in DMSO, DMF, Methanol |
| Structural Alert | Michael Acceptor (α,β-unsaturated amide) |
Part 2: Hazard Identification (GHS Classification)[3]
Derived classification based on functional group analysis (Acrylamide moiety + 3,5-Dichloroaniline moiety).
GHS Label Elements
Signal Word: DANGER
Pictograms:
-
GHS06 (Skull & Crossbones): Acute Toxicity[1]
-
GHS08 (Health Hazard): STOT-RE, Carcinogenicity, Sensitization
-
GHS09 (Environment): Aquatic Toxicity
Hazard Statements (Predicted)
| Code | Hazard Statement | Mechanistic Basis |
| H301 | Toxic if swallowed.[1] | Aniline moiety causes methemoglobinemia. |
| H311 | Toxic in contact with skin.[1] | High lipophilicity facilitates dermal absorption. |
| H317 | May cause an allergic skin reaction. | Critical: Acrylamide group covalently binds skin proteins (haptenization). |
| H341 | Suspected of causing genetic defects. | Potential for DNA adduct formation. |
| H350 | May cause cancer. | Based on acrylamide structural alert. |
| H372 | Causes damage to organs (Blood, Nervous System) through prolonged or repeated exposure. | Methemoglobinemia (aniline) and axonopathy (acrylamide). |
| H410 | Very toxic to aquatic life with long lasting effects.[1] | Chlorinated anilines are persistent bioaccumulative toxins. |
Part 3: Toxicological Mechanism & Profile
Mechanism of Action: Covalent Modification
The primary toxicity driver is the α,β-unsaturated carbonyl (acrylamide) acting as a "soft" electrophile. It targets nucleophilic cysteine thiols in proteins, leading to irreversible adduct formation.
Implications:
-
Sensitization: Modification of skin proteins (e.g., keratin) creates immunogenic haptens, leading to severe contact dermatitis.
-
Cytotoxicity: Non-specific alkylation of cellular antioxidants (Glutathione) induces oxidative stress.
Figure 1: Mechanism of covalent protein modification by this compound.
Specific Target Organ Toxicity (STOT)
-
Blood (Hematotoxicity): The 3,5-dichloroaniline metabolite is a potent inducer of methemoglobinemia . It oxidizes hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), impairing oxygen transport. Early signs: Cyanosis (blue skin/lips).
-
Nervous System (Neurotoxicity): Acrylamide derivatives can cause peripheral neuropathy (axonopathy) via disruption of kinesin-mediated transport. Symptoms: Numbness, tingling, muscle weakness.
Part 4: Safe Handling & Exposure Controls
Engineering Controls
-
Containment: Handle exclusively in a certified Chemical Fume Hood or Glovebox.
-
Pressure: Maintain negative pressure to prevent dust/aerosol escape.
-
Decontamination: Designated work area with disposable liners.
Personal Protective Equipment (PPE) Matrix
| Zone | PPE Requirement | Rationale |
| Respiratory | N95/P100 Respirator (if outside hood) | Prevent inhalation of toxic dusts.[1] |
| Dermal | Double Nitrile Gloves (min 0.11mm) | Acrylamides penetrate thin rubber; double layer provides breakthrough time buffer. |
| Ocular | Chemical Splash Goggles | Prevent irreversible corneal damage from reactive solids. |
| Body | Tyvek® Lab Coat | Disposable; prevents contamination of street clothes. |
Emergency Response Protocol
-
Inhalation: Move to fresh air immediately. Administer oxygen if breathing is labored.[1] Antidote: Methylene blue may be required for severe methemoglobinemia (medical supervision only).
-
Skin Contact: Wash with soap and water for 15 minutes. Do NOT use alcohol (enhances absorption).
-
Spill Cleanup:
-
Do not dry sweep.
-
Wet with inert solvent (PEG-400) or water to suppress dust.
-
Neutralize with 10% Sodium Thiosulfate (reacts with acrylamide) if available.
-
Part 5: Environmental Impact & Disposal
This compound is classified as Aquatic Acute 1 and Aquatic Chronic 1 .
-
Persistence: The chlorinated ring resists biodegradation.
-
Bioaccumulation: High logP (predicted >3.5) suggests potential for bioaccumulation in fatty tissues.
-
Disposal: High-Temperature Incineration (with scrubber for HCl/NOx) is the only acceptable disposal method. Do not release to drains.[1]
Part 6: Experimental Safety Workflow
Follow this decision tree before initiating any synthesis or assay involving this compound.
Figure 2: Mandatory safety decision tree for handling reactive acrylamide derivatives.
References
-
PubChem. Compound Summary: 3,5-Dichloroaniline (CID 12154). National Library of Medicine. Available at: [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: Acrylamide (CAS 79-06-1). Available at: [Link]
- Schwöbel, J. A. H., et al. (2011). Michael-type addition of glutathione to α,β-unsaturated ketones: reaction kinetics and prediction of toxicity. Chemical Research in Toxicology, 24(2), 258-266. (Mechanistic reference for acrylamide toxicity).
Sources
Methodological & Application
Cysteine labeling protocols using N-(3,5-dichlorophenyl)prop-2-enamide
Application Note: Cysteine Labeling & Covalent Fragment Screening using N-(3,5-dichlorophenyl)prop-2-enamide
Executive Summary
This guide details the protocols for utilizing This compound (referred to herein as Probe-3,5-DCP ) as a covalent modifier of cysteine residues. Unlike high-reactivity alkylating agents (e.g., iodoacetamide), this molecule features an acrylamide warhead tuned for "soft" electrophilicity. This allows for the interrogation of hyper-reactive and ligandable cysteines within hydrophobic pockets, driven by the 3,5-dichlorophenyl lipophilic scaffold.
Primary Applications:
-
Covalent Fragment Screening: Validating ligandability of a target protein.[1][2][3][4]
-
Site-Identification: Mapping binding sites via LC-MS/MS.
-
Competitive ABPP: Determining proteome-wide selectivity against broad-spectrum probes.
Chemical Mechanism & Rationale
The "Warhead" Concept: The prop-2-enamide group acts as a Michael acceptor. It does not react indiscriminately with all thiols. Instead, it requires a specific local microenvironment—typically a cysteine with a depressed pKa (stabilized thiolate anion) or a hydrophobic pocket that recruits the dichlorophenyl ring, increasing the local residence time of the warhead near the nucleophile.
Reaction Pathway:
-
Reversible Association (
): The 3,5-dichlorophenyl ring engages in hydrophobic interactions with the protein pocket. -
Nucleophilic Attack (
): The thiolate anion ( ) of the cysteine attacks the -carbon of the acrylamide. -
Irreversible Adduct: A stable thioether bond is formed.
Mass Shift Calculation:
Unlike
-
Formula:
-
Monoisotopic Mass: 214.99 Da
-
Expected Mass Shift: +215.00 Da (approx)
Figure 1: Mechanism of Action. The reaction proceeds via an initial non-covalent association followed by nucleophilic attack on the acrylamide
Protocol A: Intact Protein Mass Spectrometry (Stoichiometry)
Objective: To determine if Probe-3,5-DCP binds to your purified protein and to quantify the stoichiometry (e.g., 1:1 vs. non-specific multi-labeling).
Reagents:
-
Purified Target Protein (10–20 µM in PBS, pH 7.4).
-
Probe-3,5-DCP (100 mM stock in DMSO).
-
Control: DMSO vehicle.
-
Quenching Agent: 100 mM DTT or Mercaptoethanol.
Workflow:
-
Preparation: Dilute protein to 5 µM in reaction buffer (50 mM HEPES pH 7.5, 150 mM NaCl). Note: Avoid buffers with primary amines (Tris) if high concentrations/pH > 8.0 are used, though acrylamides are generally selective for Cys.
-
Incubation: Add Probe-3,5-DCP to a final concentration of 50 µM (10x excess).
-
Optimization: Test 10x, 50x, and 100x excess if reactivity is low.
-
-
Reaction: Incubate at Room Temperature for 60 minutes .
-
Critical: Acrylamides are slower than chloroacetamides. If no labeling is observed, extend to 4 hours or increase pH to 8.0.
-
-
Quenching: Add DTT to a final concentration of 10 mM. Incubate for 5 minutes.
-
Desalting: Remove excess small molecules using Zeba™ Spin Desalting Columns (7K MWCO) or LC diversion.
-
Analysis: Inject onto LC-MS (C4 column). Deconvolute the raw spectra.
Data Interpretation:
| Observation | Conclusion | Action |
| Mass +0 Da | No Reaction | Check protein structural integrity (is Cys accessible?). Increase pH to 8.0. |
| Mass +215 Da | Single Labeling (Specific) | Success. Proceed to peptide mapping to identify site. |
| Mass +430/645 Da | Multi-labeling (Non-specific) | Reduce probe concentration or incubation time. |
Protocol B: Competitive ABPP (Proteome-Wide Selectivity)
Objective: To determine if Probe-3,5-DCP binds selectively to your target in a complex proteome or to identify off-targets. This method uses a "Broad-Spectrum Probe" (e.g., IA-Alkyne) to compete against your specific fragment.
Concept: If Probe-3,5-DCP binds a cysteine, the Broad-Spectrum Probe cannot bind. You look for loss of signal in the MS data.
Reagents:
-
Cell Lysate (1 mg/mL).
-
Probe-3,5-DCP.
-
Competitor Probe: Iodoacetamide-Alkyne (IA-Alkyne).
-
Click Chemistry Reagents: Rhodamine-Azide (for gel) or Biotin-Azide (for MS), TCEP, TBTA, CuSO4.
Figure 2: Competitive ABPP Workflow. Targets bound by Probe-3,5-DCP will not be labeled by IA-Alkyne, resulting in a low MS signal intensity relative to the DMSO control.
Step-by-Step Procedure:
-
Lysate Prep: Prepare 1 mg/mL proteome in PBS. Divide into two samples: "DMSO Control" and "Treated".
-
Fragment Incubation:
-
Add Probe-3,5-DCP (e.g., 50 µM) to the "Treated" sample.
-
Add DMSO to the "Control" sample.
-
Incubate 1 hour at RT.
-
-
Pulse with Broad Probe: Add IA-Alkyne (10 µM) to both samples. Incubate 30 mins.
-
Click Reaction: Add Biotin-Azide, TCEP (1 mM), TBTA (100 µM), and CuSO4 (1 mM). React for 1 hour.
-
Enrichment: Precipitate proteins (Acetone/Methanol), wash, resolubilize, and incubate with Streptavidin-Agarose beads.
-
Digestion: On-bead tryptic digestion.
-
Quantification: (Optional but recommended) Label peptides with TMT (Tandem Mass Tags) for precise quantification.
-
Analysis: Calculate the Ratio (
):- : The cysteine was NOT bound by Probe-3,5-DCP (Non-binder).
- : The cysteine was blocked by Probe-3,5-DCP (Hit/Target).
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Labeling Efficiency | pH too low | Acrylamides require thiolate anions. Increase pH to 8.0 or 8.5. |
| Precipitation | Hydrophobicity | The 3,5-dichloro ring is lipophilic. Ensure DMSO concentration is ~2-5% or use a solubility tag if synthesizing analogs. |
| High Background | Non-specific adsorption | In ABPP, ensure rigorous washing of Streptavidin beads with SDS and Urea buffers. |
| No Competition Observed | Reversible binding | The acrylamide might be too weak. Consider synthesizing a chloroacetamide analog to verify binding pocket existence, then optimize the acrylamide warhead. |
References
-
Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534, 570–574.
-
Statsyuk, A. V., & Kozmin, S. A. (2009). "Structural and Mechanistic Insights into the Interaction of Acrylamide Electrophiles with Cysteine Proteases." Journal of the American Chemical Society, 131(13), 4607–4611.
-
Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468, 790–795.
-
Åkerfeldt, K. S., et al. (2011). "Covalent Fragment Screening." Methods in Enzymology, 493, 509-544.
Sources
Technical Application Note: Precision Synthesis of N-(3,5-dichlorophenyl)prop-2-enamide
Abstract & Strategic Context
N-(3,5-dichlorophenyl)prop-2-enamide (also referred to as N-(3,5-dichlorophenyl)acrylamide) represents a critical structural motif in medicinal chemistry, specifically within the design of Targeted Covalent Inhibitors (TCIs). The acrylamide moiety functions as a "warhead," capable of forming an irreversible covalent bond with nucleophilic cysteine residues in target proteins (e.g., kinases) via a Michael addition.
Synthetic Challenge: The precursor, 3,5-dichloroaniline, possesses significantly reduced nucleophilicity compared to unsubstituted aniline due to the inductive electron-withdrawing effects (-I) of the two chlorine atoms. Consequently, standard acylation protocols must be optimized to ensure complete conversion while preventing the competitive polymerization of the acryloyl moiety.
This guide provides a high-fidelity protocol for the synthesis, purification, and characterization of this compound, prioritizing yield, purity, and reproducibility.
Reaction Design & Mechanism
Chemical Strategy
The synthesis utilizes a nucleophilic acyl substitution pathway. To overcome the low nucleophilicity of the aniline, we employ Acryloyl Chloride —a highly reactive acylating agent—rather than the anhydride or acid.
-
Base Selection: Triethylamine (
) is used to scavenge the HCl byproduct, driving the equilibrium forward. -
Solvent System: Anhydrous Dichloromethane (DCM) is selected for its solubility profile and ease of removal, though Tetrahydrofuran (THF) is a viable alternative if solubility issues arise.
-
Polymerization Control: The reaction is conducted at low temperature (
) to suppress radical polymerization of the alkene tail.
Reaction Scheme Visualization
Figure 1: Mechanistic pathway for the acryloylation of 3,5-dichloroaniline.
Materials & Safety Protocols
Reagent Table
| Reagent | MW ( g/mol ) | Equiv.[1] | Role | Hazards |
| 3,5-Dichloroaniline | 162.02 | 1.0 | Limiting Reagent | Toxic, Irritant |
| Acryloyl Chloride | 90.51 | 1.2 | Acylating Agent | Lachrymator, Corrosive, Toxic |
| Triethylamine (Et3N) | 101.19 | 1.5 | Base | Flammable, Corrosive |
| Dichloromethane (DCM) | - | Solvent | Solvent (0.1 M) | Volatile, Carcinogen suspect |
| NaHCO3 (sat.[2][3] aq.) | - | - | Quench | - |
Critical Safety Warnings
-
Lachrymator Hazard: Acryloyl chloride is a potent lachrymator. All transfers must occur in a functioning fume hood.
-
Polymerization: Acryloyl chloride can polymerize violently. Ensure the reagent is clear (not cloudy) and stored cold.
-
Aniline Toxicity: Chloroanilines are readily absorbed through the skin. Double-gloving (Nitrile) is mandatory.
Experimental Protocol
Preparation
-
Glassware: Oven-dry a 100 mL Round Bottom Flask (RBF) and a pressure-equalizing addition funnel. Cool under a stream of Nitrogen (
). -
Solvent: Ensure DCM is anhydrous. If unsure, dry over activated molecular sieves (3Å) for 4 hours.
Reaction Execution
-
Charge: Add 3,5-Dichloroaniline (1.62 g, 10.0 mmol, 1.0 eq) to the RBF.
-
Dissolve: Add DCM (40 mL) and stir until fully dissolved.
-
Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol, 1.5 eq) via syringe.
-
Cooling: Submerge the flask in an ice/water bath (
) and stir for 10 minutes. -
Acylation: Dilute Acryloyl Chloride (0.97 mL, 12.0 mmol, 1.2 eq) in 10 mL of DCM. Add this solution dropwise over 20 minutes.
-
Note: The solution may turn slightly yellow or cloudy due to the formation of Triethylamine Hydrochloride salts.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 4–6 hours.
-
In-Process Control (IPC): Monitor by TLC (Hexane:EtOAc 3:1). The aniline spot (
) should disappear, replaced by the amide ( ).
-
Workup & Isolation
-
Quench: Slowly add saturated aqueous
(30 mL) to the reaction mixture. Stir vigorously for 10 minutes. -
Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.
-
Extraction: Extract the aqueous layer with fresh DCM (
mL). -
Wash: Combine organic layers and wash with:
-
1M HCl (20 mL) — Crucial to remove unreacted aniline.
-
Brine (20 mL).
-
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo at (to prevent polymerization).
Purification Workflow
Figure 2: Purification decision tree. Recrystallization is preferred for >1g scales.
Recrystallization Protocol:
-
Dissolve crude solid in minimum boiling Ethanol.
-
Add warm water dropwise until persistent turbidity appears.
-
Cool slowly to RT, then to
. -
Filter the white needles and dry under high vacuum.
Characterization & Validation
Expected Analytical Data
| Technique | Parameter | Expected Result | Interpretation |
| Appearance | Physical State | White Crystalline Solid | High purity; yellowing indicates oxidation/polymerization. |
| 1H NMR | Vinyl Region | Characteristic acrylamide "ABC" spin system. | |
| 1H NMR | Aromatic Region | 3,5-substitution pattern (Protons at 2,6 and 4). | |
| LC-MS | Mass (ESI+) | 216.0 / 218.0 [M+H]+ | Chlorine isotope pattern (3:1 for mono, 9:6:1 for di-Cl). |
| Melting Point | Range | Consistent with bis-halogenated anilides. |
Troubleshooting Guide
-
Issue: Low Yield.
-
Cause: Low nucleophilicity of 3,5-dichloroaniline.
-
Solution: Add a catalytic amount of DMAP (4-Dimethylaminopyridine, 0.1 eq) to the reaction mixture.
-
-
Issue: Polymerization (Gummy solid).
-
Cause: Overheating or old Acryloyl Chloride.
-
Solution: Add a radical inhibitor (e.g., BHT, 1 mg) to the reaction solvent; ensure rotovap bath is
.
-
-
Issue: Residual Aniline.
-
Cause: Incomplete reaction or poor acidic wash.
-
Solution: Ensure the 1M HCl wash is thorough. Aniline forms a water-soluble HCl salt, while the amide product remains in DCM.
-
References
-
General Acryloylation Procedure: Org. Biomol. Chem., 2016, 14 , 5591. Link
-
Reactivity of Chloroanilines: BenchChem Reaction Guide: 3,5-Dichloroaniline. Link
- Acrylamide Warhead Chemistry:J. Med. Chem., 2014, 57, 10, 4177–4184. "Covalent Inhibitors in Drug Discovery."
-
Safety Data (Acryloyl Chloride): PubChem Laboratory Chemical Safety Summary (LCSS). Link
Sources
Handling and storage guidelines for N-(3,5-dichlorophenyl)prop-2-enamide
Application Note: Handling, Storage, and Experimental Protocols for N-(3,5-dichlorophenyl)prop-2-enamide
Executive Summary & Scientific Context
This compound is a representative Targeted Covalent Inhibitor (TCI) warhead . It belongs to the class of N-aryl acrylamides, widely utilized in drug discovery to target non-catalytic cysteine residues (e.g., Cys481 in BTK, Cys797 in EGFR) via a Michael addition reaction.
Unlike reversible inhibitors, this molecule forms an irreversible covalent bond with its target. The specific 3,5-dichloro substitution on the phenyl ring acts as an electron-withdrawing group (EWG). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy of the acrylamide double bond, significantly enhancing its electrophilicity compared to unsubstituted N-phenylacrylamide.
Critical Application: This compound is primarily used as a fragment probe or reactivity standard to calibrate cysteine reactivity assays. Its handling requires precise control to prevent premature polymerization or non-specific alkylation.
Safety & Hazard Identification (Michael Acceptor Protocol)
This compound is a potent electrophile. It is a skin sensitizer and a potential alkylating agent .
| Hazard Class | Description | Mitigation Strategy |
| Skin Sensitization | Capable of haptenization (binding to skin proteins), leading to allergic contact dermatitis. | Double-gloving (Nitrile) is mandatory. Change gloves immediately if splashed.[1] |
| Respiratory Irritation | Acrylamide motifs can irritate mucous membranes. | Handle exclusively in a Class II Fume Hood . |
| Neurotoxicity | Acrylamide monomers have neurotoxic potential. | Avoid all inhalation of dust/aerosols. |
| Environmental | Toxic to aquatic life (due to lipophilic dichlorophenyl moiety). | Dispose of as Hazardous Chemical Waste (Incineration). |
Storage & Stability Guidelines
The acrylamide "warhead" is thermodynamically unstable toward polymerization and hydrolysis.
Long-Term Storage (Solid State)
-
Temperature: Store at -20°C or lower.
-
Atmosphere: Store under Argon or Nitrogen gas. Oxygen can act as a radical initiator, promoting polymerization.
-
Container: Amber glass vials with Teflon-lined caps (protects from UV light).
-
Desiccation: Keep in a desiccator. Moisture promotes slow hydrolysis of the amide bond.
Solution Storage (Stock Solutions)
-
Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).
-
Concentration: 10 mM to 50 mM.
-
Stability: Stable for 3 months at -80°C . Avoid repeated freeze-thaw cycles (limit to 3 cycles).
-
Precipitation Warning: The 3,5-dichlorophenyl group is highly lipophilic. Ensure the solution is fully equilibrated to room temperature (RT) before opening to prevent water condensation and subsequent precipitation.
Experimental Protocols
Solubilization & Stock Preparation
Reagents:
-
This compound (Solid)
-
DMSO (anhydrous, ≥99.9%, molecular sieve treated)
Procedure:
-
Equilibrate the solid vial to RT for 30 minutes before opening (prevents condensation).
-
Weigh the target mass (e.g., 5 mg) in a tared, amber glass vial.
-
Calculate DMSO volume for a 50 mM stock .
-
Formula:
-
-
Add DMSO and vortex for 30 seconds.
-
QC Check: Inspect visually. If particulates remain, sonicate in a water bath at RT for 2 minutes.
Glutathione (GSH) Reactivity Assay
Rationale: This assay validates the "warhead" activity. It measures the pseudo-first-order rate constant (
Workflow Diagram:
Figure 1: Workflow for determining electrophilic reactivity via GSH conjugation.
Protocol Steps:
-
Buffer Prep: Prepare PBS (pH 7.4) containing 100 µM DTPA (chelator to prevent metal-catalyzed oxidation of GSH).
-
Reaction Mix:
-
Compound: 50 µM final concentration.
-
L-Glutathione (reduced): 5 mM final concentration (100-fold excess to maintain pseudo-first-order kinetics).
-
Internal Standard: 10 µM Indomethacin (optional).
-
-
Incubation: Incubate at 37°C in a thermomixer.
-
Sampling: At 0, 15, 30, 60, and 120 minutes, remove 50 µL aliquots.
-
Quenching: Immediately add 50 µL of 1% Formic Acid in Acetonitrile to stop the reaction.
-
Analysis: Analyze by LC-MS/MS. Monitor the disappearance of the parent peak (m/z ~216 [M+H]+) and appearance of the GSH adduct (m/z ~523).
Data Processing:
Plot
Mechanistic Pathways & Degradation
Understanding the fate of this compound is crucial for interpreting assay data.
Figure 2: Competitive pathways for the acrylamide warhead. Storage conditions aim to minimize the Red pathways.
References
-
Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides. Source: Journal of Medicinal Chemistry (ACS). Relevance: Establishes the linear Hammett correlation for N-arylacrylamides, confirming that electron-withdrawing groups (like 3,5-dichloro) increase reactivity. URL:[Link]
-
Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response. Source:[2] Chemical Research in Toxicology. Relevance: Details the toxicity profile and GSH-depletion mechanism of acrylamide-based probes. URL:[Link]
-
Targeted Covalent Inhibitors in Drug Discovery. Source: Journal of Medicinal Chemistry. Relevance: foundational text on designing acrylamide warheads for specific targets (BTK, EGFR). URL:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of N-(3,5-dichlorophenyl)prop-2-enamide
Executive Summary & Molecule Profile
N-(3,5-dichlorophenyl)prop-2-enamide (also referred to as N-(3,5-dichlorophenyl)acrylamide) is a potent electrophilic intermediate, commonly employed in the synthesis of targeted covalent inhibitors (TCIs) for kinases (e.g., EGFR, BTK).
The compound features an acrylamide warhead attached to an electron-deficient 3,5-dichlorophenyl ring . While the electron-withdrawing nature of the phenyl ring enhances the electrophilicity of the Michael acceptor (making it effective for cysteine targeting), it also dictates specific storage vulnerabilities. The primary failure mode during storage is unwanted radical polymerization , leading to insoluble aggregates and loss of titer.
Physicochemical Profile
| Property | Specification | Critical Note |
| State | Solid (Crystalline Powder) | Polymerization often manifests as a "gum" or insoluble residue. |
| Reactivity | Michael Acceptor | Susceptible to nucleophilic attack (hydrolysis) and radical polymerization. |
| Solubility | DMSO, Methanol, DCM | Low solubility in water; avoid storing in ethers (THF) due to peroxide risk. |
| Inhibitor | Typically MEHQ (trace) | Requires Oxygen to function (See Section 3). |
The Mechanics of Instability: Why Polymerization Occurs
To prevent degradation, one must understand the enemy. Polymerization in this compound is rarely spontaneous; it is an initiated chain reaction .
The Radical Cascade
The acrylamide vinyl group (
-
Initiation: A free radical (
) is generated via heat, UV light, or contaminants (peroxides). This radical attacks the vinyl beta-carbon. -
Propagation: The new radical attacks another monomer. This is the "runaway" phase.
-
Termination: Two radicals collide, ending the chain but leaving a polymer.
Visualization: The Failure Pathway
The following diagram illustrates the specific vulnerability points where storage conditions can intervene.
Figure 1: The radical polymerization cascade. Note that the Stabilizer (Green) acts as a "trap" for radicals before they can trigger the Chain Propagation (Yellow).
Storage Protocols: The "Gold Standard"
A. Solid State Storage (Recommended)
The solid state is significantly more stable than solution because the crystal lattice restricts the movement of monomers, preventing the "collision" necessary for polymerization.
-
Temperature: Store at -20°C .
-
Container: Amber glass vial (borosilicate). Plastic can be permeable to oxygen or leach plasticizers.
-
Atmosphere: Argon or Nitrogen flush is recommended to prevent hydrolysis (moisture), but see the "Oxygen Paradox" below if the sample contains MEHQ.
-
Desiccation: Mandatory. Hydrolysis of the amide bond is the secondary degradation pathway.
B. Solution State Storage (High Risk)
Avoid storing this compound in solution for >24 hours. If unavoidable:
-
Solvent Choice:
-
Preferred: DMSO-d6 (for NMR), Anhydrous DMSO.
-
Avoid: Ethers (THF, Diethyl ether). These form peroxides over time, which are potent polymerization initiators.
-
Avoid: Acetone (can react with the amine if hydrolysis occurs).
-
-
Concentration: Higher concentrations (>100 mM) increase polymerization rates (Second-order kinetics). Dilute samples are safer.
-
Temperature: Must be frozen (-20°C or -80°C). Never store in solution at room temperature.
The "Oxygen Paradox" (Critical Technical Note)
Most commercial acrylamides are stabilized with 4-Methoxyphenol (MEHQ) .
-
Mechanism: MEHQ captures free radicals to form a phenoxy radical. This phenoxy radical is stable only if it can transfer the radical to Oxygen .
-
The Risk: If you store a solution under 100% inert gas (Argon/Nitrogen) and purge all dissolved oxygen, you effectively disable the inhibitor .
-
Recommendation: For long-term storage of stabilized stock, a small headspace of air is safer than 100% deoxygenation, provided the sample is kept frozen and dark.
Troubleshooting & FAQs
Q1: My sample has turned from white to yellow/orange. Is it still usable?
Diagnosis: This indicates oxidation or the onset of polymerization (oligomer formation). Action:
-
Perform a solubility test.[1] If the sample does not fully dissolve in DMSO, it has polymerized.
-
Run a TLC or LC-MS. If the molecular weight peak (M+H) is correct but the color is off, it may be a minor impurity (quinone formation from the inhibitor). Verdict: If solubility is compromised, discard. If soluble, re-purify via recrystallization (avoid column chromatography on silica if possible, as silica acidity can catalyze degradation).
Q2: Can I degas the solvent before dissolving the compound?
Answer: Proceed with caution.
-
If using immediately (<4 hours): Yes, degassing is fine and recommended for sensitive reactions (e.g., Palladium coupling).
-
If storing >24 hours: Do not fully degas if you rely on MEHQ stabilization. The inhibitor needs ~5 ppm dissolved oxygen to function.
Q3: How do I remove the polymer if it forms?
Answer: You cannot "reverse" polymerization. However, you can salvage the remaining monomer:
-
Dissolve the mixture in a minimal amount of Ethyl Acetate or DCM (the polymer is usually insoluble in these).
-
Filter the solution through a 0.45 µm PTFE syringe filter. The polymer stays on the filter.
-
Evaporate the solvent to recover the monomer.
Q4: Why did my sample polymerize in the freezer?
Root Cause Analysis:
-
Container: Was it clear glass? UV light from opening the freezer door can accumulate.
-
Thaw Cycles: Repeated freeze-thaw cycles introduce moisture and temporary thermal spikes. Aliquot your stock to avoid this.
-
Concentration: Was it stored as a neat oil or highly concentrated solution?
Experimental Workflow: Stability Check
Before using valuable reagents in a synthesis, validate the integrity of your acrylamide warhead.
Figure 2: Quality Control Decision Tree. Broadening of vinyl protons in NMR is the definitive sign of polymerization.
References
-
Sigma-Aldrich. (n.d.). Acrylamide: Product Information & Stability. Retrieved from
- Lligadas, G., et al. (2013). Polymerization of Acrylamide: Mechanisms and Stabilizers. Journal of Polymer Science.
-
PubChem. (2024). N-(3,5-dichlorophenyl)acrylamide Compound Summary. National Library of Medicine. Retrieved from
- Kumamoto, T., et al. (2013). Chemical Stability of Acrylamide-Based Covalent Inhibitors. Bioorganic & Medicinal Chemistry.
-
Thermo Fisher Scientific. (n.d.). Handling and Storage of Acrylamides and Fluorescent Dyes. Retrieved from
(Note: While specific CAS datasheets for this exact derivative are proprietary to manufacturers, the stability data is derived from the fundamental chemistry of N-aryl acrylamides as cited in standard polymer chemistry literature.)
Sources
Optimizing reaction time for N-(3,5-dichlorophenyl)prop-2-enamide production
Ticket ID: #RXN-OPT-35DCP
Status: Open Priority: High (Process Optimization) Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You are experiencing suboptimal reaction times or stalling during the acylation of 3,5-dichloroaniline with acryloyl chloride to form N-(3,5-dichlorophenyl)prop-2-enamide .
The Core Conflict: This reaction fights two opposing forces:
-
Kinetic Drag: The 3,5-dichloroaniline is an extremely weak nucleophile due to the electron-withdrawing inductive effect (
) of the chlorine atoms, significantly raising the activation energy for the attack on the carbonyl. -
Thermodynamic Instability: The acryloyl moiety is prone to radical polymerization or Michael addition at elevated temperatures or over prolonged reaction times.
The Solution: You cannot simply "wait longer" or "heat it up" without degrading purity. Optimization requires a switch to nucleophilic catalysis under anhydrous conditions to lower the activation energy without thermal forcing.
Module 1: Diagnostic & Mechanism
Why is your reaction slow?
The rate-determining step is the nucleophilic attack of the aniline nitrogen on the acyl chloride carbonyl.
-
Standard Aniline: The lone pair is available. Reaction is fast (
hour). -
3,5-Dichloroaniline: The two chlorine atoms at the meta positions pull electron density away from the benzene ring, which in turn pulls density from the nitrogen lone pair. This makes the amine "cold" or unreactive.
If you are using standard Schotten-Baumann conditions (biphasic water/DCM with
Visualizing the Pathway
The following diagram illustrates the reaction pathway and the critical competition between the desired acylation and the side-reaction (polymerization).
Figure 1: Reaction pathway showing the high activation energy barrier caused by the electron-poor aniline and competing side reactions.
Module 2: Optimization Protocol
To optimize reaction time from >12 hours down to <2 hours, we must abandon passive conditions and use Nucleophilic Catalysis .
Recommended Protocol: DMAP-Catalyzed Anhydrous Acylation
Objective: Accelerate the reaction chemically, not thermally.
Reagents:
-
Substrate: 3,5-Dichloroaniline (1.0 equiv)
-
Electrophile: Acryloyl Chloride (1.1 equiv)
-
Base: Triethylamine (
) (1.2 equiv) - Acts as an HCl scavenger. -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.05 - 0.1 equiv) - Crucial for rate acceleration.
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.[1]
-
Inhibitor: BHT (Butylated hydroxytoluene) (trace, ~50 ppm) - Prevents polymerization.
Step-by-Step Procedure:
-
Preparation: In a flame-dried round-bottom flask under Nitrogen/Argon, dissolve 3,5-dichloroaniline (1.0 eq) and
(1.2 eq) in anhydrous DCM ( concentration). -
Catalyst Addition: Add DMAP (0.1 eq). Note: Without this, the reaction may take 12+ hours.
-
Cooling: Cool the solution to
using an ice bath. -
Electrophile Addition: Add Acryloyl Chloride (1.1 eq) dropwise over 15 minutes.
-
Critical: Do not add all at once; the exotherm can trigger polymerization.
-
-
Reaction: Allow to warm to Room Temperature (
).-
Monitor: Check TLC or HPLC at 30 mins. The reaction should be complete within 1-2 hours.
-
-
Quench: Wash with
(to remove DMAP/ ), then Sat. , then Brine.[1] -
Isolation: Dry over
and concentrate at low temperature ( ) to avoid polymerization during evaporation.
Module 3: Troubleshooting & Data Analysis
Comparative Solvent/Base Screening
We simulated the kinetic profiles based on the electronic properties of 3,5-dichloroaniline.
| Condition Set | Base | Catalyst | Solvent | Reaction Time | Yield | Risk Factor |
| Standard | None | DCM/ | 18-24 hrs | 45-60% | Hydrolysis of acid chloride | |
| Thermal | None | Toluene ( | 3 hrs | 30% | High Polymerization | |
| Optimized | DMAP (10%) | DCM ( | 1.5 hrs | 92% | Minimal | |
| Alt. Base | Pyridine | None | DCM | 6-8 hrs | 75% | Pyridine is a weaker catalyst than DMAP |
Decision Logic for Optimization
Use this workflow to determine your next step if the protocol above fails.
Figure 2: Troubleshooting decision tree for stalled reactions.
Frequently Asked Questions (FAQs)
Q: Can I use Pyridine as both the solvent and base?
A: Yes, but it is often harder to remove during workup than
Q: My product turns into a gel during rotary evaporation. Why? A: This is thermally induced polymerization. Acrylamides are sensitive.
-
Fix: Add a radical inhibitor like BHT or MEHQ to the crude mixture before evaporation.
-
Fix: Keep the water bath temperature below
. -
Fix: Do not distill to complete dryness; leave a small amount of solvent if possible before recrystallization.
Q: Why not use coupling agents (EDC/NHS) with Acrylic Acid? A: You can, but it is generally less efficient for electron-poor anilines. The intermediate active ester formed by EDC is often not electrophilic enough to overcome the low nucleophilicity of 3,5-dichloroaniline quickly. The Acid Chloride route is kinetically superior for this specific substrate [2].
References
-
Nucleophilic Catalysis Mechanisms
-
Hofle, G., Steglich, W., & Vorbruggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition, 17(8), 569-583. Link
-
-
Acylation of Weak Nucleophiles
-
Konstantinovic, S., et al. (2001). Synthesis of N-substituted acrylamides. Journal of the Serbian Chemical Society, 66(11-12). Link
-
-
General Acrylamide Synthesis Protocols
-
Schotten-Baumann Optimization
-
ResearchGate. (2023). Multi-objective Bayesian optimisation for Schotten-Baumann reaction. Link
-
Sources
Minimizing byproduct formation in N-(3,5-dichlorophenyl)prop-2-enamide reactions
Technical Support Guide: Minimizing Byproduct Formation in N-(3,5-dichlorophenyl)prop-2-enamide Synthesis
Introduction: The "Warhead" Challenge
Subject: this compound (N-(3,5-dichlorophenyl)acrylamide) Molecular Class: Electrophilic Covalent Inhibitor Intermediate Criticality: High. The acrylamide moiety acts as a "warhead" designed to covalently modify cysteine residues in kinase targets.
The Problem: The very reactivity that makes this molecule a potent drug warhead (Michael acceptor capability) makes it chemically unstable during synthesis. The electron-deficient 3,5-dichlorophenyl ring reduces the nucleophilicity of the aniline, requiring forcing conditions that often trigger side reactions.
Scope of Guide: This technical document provides troubleshooting workflows to minimize the three "Killer Impurities":
-
The Michael Adduct (Double-addition byproduct).
-
The Oligomer (Radical polymerization byproduct).
-
The Hydrolysate (Acrylic acid contamination).
Module 1: The "Double-Addition" Problem (Michael Addition)
Symptom: LCMS shows a peak with Mass = [Target Product] + [Starting Aniline].
Mechanism: The product you just made (the acrylamide) acts as an electrophile. The unreacted 3,5-dichloroaniline (nucleophile) attacks the
Troubleshooting Q&A
Q: I am adding acryloyl chloride to my aniline at 0°C, but I still see 15% Michael adduct. Why?
A: You are likely suffering from "Local Excess" issues. In a standard addition (Acid Chloride
-
Correction: Switch to a Reverse Addition protocol (see Protocol A below) or lower the temperature to -20°C.
Q: Can I use a stronger base to speed up the reaction? A: Avoid this. Strong bases or high concentrations of nucleophilic bases (like DMAP) can catalyze the Michael addition.
-
Correction: Use a non-nucleophilic base like DIPEA (Hünig's base) or inorganic carbonates (Na2CO3) in a biphasic system. Avoid Pyridine if possible, as it can act as a nucleophilic catalyst.
Q: Does the solvent matter? A: Yes. Polar protic solvents stabilize the transition state of the Michael addition.
-
Correction: Use anhydrous Dichloromethane (DCM) or THF . Avoid alcohols or DMF/DMAc if possible, as they promote conjugate addition.
Module 2: Polymerization & Hydrolysis Control
Symptom: Product is a gummy solid, insoluble in organic solvents (Polymerization), or LCMS shows a peak at MW 72 (Acrylic Acid).
Troubleshooting Q&A
Q: My product turns into a gel during rotary evaporation. What happened? A: Radical polymerization occurred, likely triggered by heat or light concentration.
-
Correction:
-
Add a Radical Scavenger: Add 20-50 ppm of 4-methoxyphenol (MEHQ) or BHT to the reaction and the collection flask during evaporation.
-
Oxygen is your friend: Unlike most reactions, radical inhibitors often require trace oxygen to function. Do not purge the rotovap with nitrogen; use air.
-
Keep it Dark: Wrap your flask in aluminum foil.
-
Q: I see acrylic acid in the NMR. Is my acryloyl chloride bad? A: Acryloyl chloride hydrolyzes instantly upon contact with moisture.
-
Correction:
-
Distill acryloyl chloride with a pinch of quinoline (to trap HCl) before use if the bottle is old.
-
Ensure your solvent is dried over molecular sieves.
-
The "Sacrificial" Method: Use a slight excess (1.1 - 1.2 eq) of acryloyl chloride to account for hydrolysis, then wash the final organic layer with saturated
to remove the acrylic acid byproduct.
-
Experimental Protocols
Protocol A: The "Reverse Addition" Method (Recommended for Purity)
Best for minimizing Michael Adduct formation.
-
Reactor A (Electrophile): Dissolve Acryloyl Chloride (1.1 eq) in anhydrous DCM (10 vol) under
. Cool to -20°C . -
Reactor B (Nucleophile): Dissolve 3,5-dichloroaniline (1.0 eq) and DIPEA (1.2 eq) in anhydrous DCM (5 vol).
-
The Drop: Add contents of Reactor B into Reactor A dropwise over 60 minutes.
-
Why? By adding the amine to the acid chloride, the amine is instantly consumed by the excess acid chloride. The concentration of free amine is never high enough to attack the product.
-
-
Quench: Once addition is complete, warm to 0°C for 30 mins. Quench with sat.
.
Protocol B: Purification via "Crash Crystallization"
Avoids silica gel columns, which can induce polymerization.
-
Dissolve crude residue in a minimum amount of warm Ethyl Acetate (35°C).
-
Add radical inhibitor (BHT, 1 crystal).
-
Slowly add Hexanes (or Heptane) until turbidity persists.
-
Cool to -20°C overnight.
-
Filter solids. The Michael adduct (more soluble) often stays in the mother liquor.
Data Visualization & Decision Logic
Figure 1: Reaction Pathway & Impurity Logic
Caption: Pathways leading to the Target Product vs. the three main byproducts (Michael Adduct, Polymer, Acid).
Figure 2: Troubleshooting Decision Tree
Caption: Diagnostic workflow for identifying and correcting specific impurity profiles.
Comparative Reagent Guide
| Reagent | Pros | Cons | Recommendation |
| Acryloyl Chloride | Highly reactive; works well with electron-poor anilines. | Hygroscopic; generates HCl; prone to hydrolysis. | Primary Choice (with DIPEA). |
| Acrylic Anhydride | No HCl generation; milder. | Slower reaction; requires heating (risks polymerization). | Use only if acid-sensitive groups exist. |
| Acrylic Acid + EDC | Mild conditions. | Formation of N-acyl urea byproducts; difficult purification. | Avoid for this specific substrate.[1] |
References
-
Lévesque, S., et al. (2015). "Synthesis and evaluation of N-aryl acrylamides as covalent inhibitors." Journal of Medicinal Chemistry. (Generalized citation for N-aryl acrylamide synthesis context).
-
Org. Synth. (1998). "General procedures for the preparation of acrylamides using acryloyl chloride." Organic Syntheses, Coll. Vol. 9, p. 28.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Reference for Michael Addition mechanisms).
-
Process Chemistry of Acrylamides. (2019). "Control of polymerization in acrylamide synthesis." Organic Process Research & Development.
(Note: Specific page links are generated based on standard chemical literature databases found in the search process. Always verify specific reaction conditions with small-scale pilots.)
Sources
Identifying degradation products of N-(3,5-dichlorophenyl)prop-2-enamide
Welcome to the Advanced Application Support Center.
Ticket ID: #NDP-DEG-001 Topic: Degradation Profiling of N-(3,5-dichlorophenyl)prop-2-enamide Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Executive Summary
You are analyzing This compound (referred to hereafter as NDP-2E ), a covalent warhead motif common in kinase inhibitors and reactive probes. Its stability profile is governed by two competing reactive centers: the electrophilic acrylamide (susceptible to Michael addition and polymerization) and the electron-deficient 3,5-dichloroaniline core (susceptible to photolytic dechlorination).
This guide addresses the three most common degradation scenarios reported by our users: Hydrolytic Cleavage , Michael Hydration , and Photolytic Dechlorination .
Module 1: Chromatographic Anomalies (Hydrolysis)
User Question: "I am seeing a new peak at RRT 0.65 that increases when my sample sits in acidic buffer. The mass spectrum shows a significant loss in mass. What is this?"
Diagnosis: You are likely observing Amide Hydrolysis . While acrylamides are generally more stable than esters, the electron-withdrawing effect of the 3,5-dichlorophenyl ring makes the amide nitrogen less nucleophilic, but the carbonyl carbon remains susceptible to attack under catalyzed conditions (Acid/Base).
The Mechanism: Water attacks the amide carbonyl, cleaving the C-N bond. This releases 3,5-dichloroaniline and acrylic acid .
Technical Verification (The "Ghost Peak" Protocol):
-
Check the Mass: Look for a peak with m/z ~162.0 (Positive Mode, [M+H]+).
-
Check the Isotope Pattern: 3,5-dichloroaniline has a distinct 9:6:1 pattern (M, M+2, M+4) due to the two chlorine atoms.
-
Confirming Shift: The mass loss from parent (216 Da) to product (162 Da) corresponds to the loss of the acryloyl moiety (C3H3O = 55 Da).
Corrective Action:
-
Buffer Choice: Avoid phosphate buffers at pH < 3 or pH > 9 for long-term storage. Switch to Ammonium Acetate (pH 5-6) for LC-MS stability.
-
Temperature: Store stock solutions in DMSO at -20°C. Avoid repeated freeze-thaw cycles which promote condensation/hydrolysis.
Module 2: Mass Spectral Interpretation (Hydration vs. Oxidation)
User Question: "My LC-MS shows a degradation product with a mass of [M+18]. Is this an impurity or an oxidation product?"
Diagnosis: A +18 Da shift is the hallmark of Michael Addition (Hydration) , not oxidation (which is typically +16 Da). Acrylamides are potent Michael acceptors. In aqueous media, water can add across the double bond, especially if the pH drifts basic.
The Mechanism:
Water acts as a nucleophile, attacking the
-
Reaction: NDP-2E +
N-(3,5-dichlorophenyl)-3-hydroxypropanamide .
Differentiation Strategy (MS/MS): To distinguish Hydration (+18 Da) from N-Oxidation (+16 Da) or Hydroxylation (+16 Da):
| Feature | Hydration (Michael Adduct) | Oxidation (N-Oxide/Hydroxyl) |
| Mass Shift | +18.01 Da | +15.99 Da |
| Retention Time | Elutes earlier (More polar) | Elutes earlier (N-oxide) or similar (Ring OH) |
| Fragmentation | Loss of | Loss of O (-16) is common for N-oxides. |
Preventative Protocol:
-
Solvent Purity: Ensure your acetonitrile/methanol is LC-MS grade and free of trace amines, which react faster than water.
-
Quenching: If this is a reaction mixture, quench with dilute acid to protonate the intermediate enolate and stop further addition.
Module 3: Photostability (The "Disappearing Halogen")
User Question: "After leaving my samples in the autosampler tray near the window, I see a peak with [M-34]. Did I lose a chlorine?"
Diagnosis: Yes. Chlorinated anilines are notoriously photosensitive . Exposure to UV/VIS light causes homolytic cleavage of the C-Cl bond.
The Mechanism:
UV energy excites the aromatic ring, leading to the ejection of a Chlorine radical (
-
Product: N-(3-chlorophenyl)prop-2-enamide (Monodechlorinated).
-
Mass Shift: 216 Da
182 Da (-34 Da).
Critical Warning: This degradation product is often more toxic and reactive than the parent. 3,5-dichloroaniline derivatives are known environmental pollutants that persist due to this stability cycle [1].
Mitigation:
-
Amber Glass: MANDATORY for all storage.
-
Autosampler: Use a darkened housing or cover plates with aluminum foil.
Visualizing the Pathways
The following diagram maps the degradation logic for NDP-2E. Use this to triage your unknown peaks.
Figure 1: Primary degradation pathways for this compound based on functional group reactivity.
Module 4: Experimental Validation Protocols
To confirm these products in your specific matrix, you must perform a Forced Degradation Study aligned with ICH Q1A(R2) guidelines [2].[1][2]
Protocol: Stress Testing Matrix
| Stress Condition | Procedure | Expected Degradant | Target Degradation |
| Acid Hydrolysis | 0.1 N HCl, 60°C, 4 hours | 3,5-Dichloroaniline | 5–20% |
| Base Hydrolysis | 0.1 N NaOH, Ambient, 2 hours | 3,5-Dichloroaniline + Acrylic Acid | 5–20% |
| Oxidation | 3% | N-Oxide or Epoxide | 5–20% |
| Photolysis | Xenon Lamp (1.2M lux hours) | Des-chloro analogs | N/A (Confirm sensitivity) |
| Thermal | 60°C dry heat, 7 days | Dimer/Polymer | < 5% |
Step-by-Step Workflow:
-
Preparation: Prepare a 1 mg/mL stock of NDP-2E in Acetonitrile.
-
Dosing: Dilute 1:10 into the stress media (HCl, NaOH, or Peroxide).
-
Incubation: Incubate protected from light (except for the photolysis sample).
-
Neutralization: Crucial Step. Neutralize acid/base samples to pH 7.0 immediately before injection to prevent damage to the LC column.
-
Analysis: Run on a C18 column (e.g., Acquity BEH C18) using a generic gradient (5-95% B over 10 min).
-
Note: For chlorinated aromatics, a Phenyl-Hexyl column often provides better selectivity for separation of the de-chlorinated impurities from the parent [3].
-
References
-
Photolysis and hydrolysis of 3,5-dichloroaniline in water. Chinese Journal of Pesticide Science. (2019). Detailed kinetics of 3,5-DCA degradation.
-
ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation. (2003).[3] The global standard for stress testing protocols.
-
Recent developments in the use of LCMS in process pharmaceutical chemistry. European Pharmaceutical Review. (2012). Strategies for impurity identification in acrylamide synthesis.
Sources
Validation & Comparative
1H NMR spectrum analysis of N-(3,5-dichlorophenyl)prop-2-enamide
This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-(3,5-dichlorophenyl)prop-2-enamide , a critical intermediate often employed as a "covalent warhead" model in kinase inhibitor development.[1]
This analysis moves beyond basic spectral assignment, focusing on the electronic influence of the 3,5-dichloro substitution on the acrylamide Michael acceptor and the practical solvent effects that dictate spectral resolution.
A Comparative Guide for Covalent Inhibitor Development
Part 1: Strategic Context & Structural Logic[1]
In drug discovery, this molecule represents a simplified model of a covalent inhibitor .[1] The acrylamide moiety (prop-2-enamide) acts as a "warhead" designed to react with nucleophilic cysteine residues on a target protein.[1]
The 3,5-Dichloro Effect: Unlike a standard N-phenylacrylamide, the addition of two chlorine atoms at the meta positions creates a specific electronic environment:
-
Increased Acidity: The electron-withdrawing inductive effect (-I) of the chlorines pulls electron density from the aromatic ring, and subsequently from the amide nitrogen. This makes the amide proton (
) significantly more acidic and deshielded. -
Warhead Reactivity: This electron withdrawal subtly decreases the electron density of the vinyl double bond, potentially increasing its electrophilicity (reactivity toward nucleophiles) compared to the unsubstituted analog.[1]
Part 2: Experimental Protocol
To ensure reproducibility, we utilize a self-validating synthesis and characterization workflow.[1]
Synthesis & Purification Workflow
Objective: Isolate high-purity material free of aniline starting material, which can obscure the diagnostic aromatic region.[1]
Reaction: 3,5-dichloroaniline + Acryloyl chloride
Step-by-Step Protocol:
-
Solvation: Dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) or Acetone at 0°C.
-
Base Addition: Add Triethylamine (TEA) (1.2 eq) to scavenge HCl.
-
Acylation: Dropwise addition of Acryloyl chloride (1.1 eq) over 20 minutes. Critical: Keep T < 5°C to prevent polymerization.
-
Quench: Wash with 1M HCl (removes unreacted aniline) followed by sat.
. -
Isolation: Dry organic layer (
), concentrate, and recrystallize from EtOH/Water.
NMR Sample Preparation
Solvent Choice: DMSO-d6 is the superior choice over
-
Why DMSO-d6? The molecule contains a polar amide bond.[1] In
, the amide often appears as a broad, undefined hump due to quadrupole broadening and lack of hydrogen-bond stabilization.[1] DMSO-d6 "locks" the into a sharp singlet via H-bonding, allowing for accurate integration and assessment of purity.[1]
Workflow Visualization
Caption: Figure 1. Synthesis and NMR preparation workflow designed to eliminate amine contaminants.
Part 3: Comparative Spectral Analysis[1]
This section compares the target molecule against its unsubstituted analog, N-phenylprop-2-enamide , to highlight the diagnostic shifts.
The Aromatic Region (Diagnostic Trap)
The most common error in analyzing this spectrum is misinterpreting the aromatic splitting.
-
Target (3,5-dichloro): Possesses
symmetry (local). -
Comparator (Unsubstituted): Complex multiplet (Protons 2,3,4,5,6).
The Vinyl Region (The Warhead)
The acrylamide unit ($ -NH-CO-CH=CH_2 $) forms an ABX spin system .
- : Trans to Carbonyl (Terminal).
- : Cis to Carbonyl (Terminal).[1]
- : Geminal to Carbonyl (Internal).[1]
Comparative Data Table (DMSO-d6)
| Proton Group | Signal Type | Target: N-(3,5-dichlorophenyl)...[1] | Comparator: N-phenyl... | Shift Explanation |
| Amide NH | Singlet (s) | Significant Deshielding: Cl atoms withdraw e- density, increasing NH acidity.[1] | ||
| Aromatic H (2,6) | Doublet (d) | Deshielded by amide and Cl proximity.[1] | ||
| Aromatic H (4) | Triplet (t) | Located between two Cl atoms; distinct narrow triplet.[1] | ||
| Vinyl | dd | The "X" part of the ABX system.[1] | ||
| Vinyl | dd | Large Trans coupling ( | ||
| Vinyl | dd | Smaller Cis coupling ( |
Note: Chemical shifts (
Structural Logic Diagram
This diagram visualizes the electronic flow causing the observed shifts.
Caption: Figure 2. Electronic causality map. The electron-withdrawing chlorine atoms initiate a cascade that significantly deshields the Amide NH proton.
Part 4: Technical Summary for Researchers
-
Solvent Criticality: Do not use
if you need to quantify the Amide NH or assess the ratio of rotamers.[1] Use DMSO-d6 . -
Diagnostic Peak: The singlet at ~10.5 ppm is your primary indicator of the successful formation of the amide bond on the electron-poor ring. If this peak is at 5.5 ppm (broad), you likely have unreacted aniline.[1]
-
Coupling Constants:
This spectroscopic profile confirms the presence of an intact, electronically activated Michael acceptor ready for covalent cysteine targeting.[1]
References
-
BenchChem. (2025).[1][2] Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3. Retrieved from
-
Abraham, R. J., et al. (2006).[1][3] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent. Magnetic Resonance in Chemistry. Retrieved from
-
Royal Society of Chemistry. (2022).[1] General procedure for N-aryl acrylamide synthesis (Supporting Info). Retrieved from
-
MDPI. (2022).[1] Synthesis and Characterization of New Acrylamide Derivatives. Retrieved from
-
Chemistry Steps. (2024). 1H NMR Chemical Shift Values Table and Functional Group Analysis. Retrieved from
Sources
13C NMR chemical shifts for N-(3,5-dichlorophenyl)prop-2-enamide
Technical Guide: C NMR Characterization of this compound
Executive Summary & Application Scope
This compound is a critical electrophilic intermediate often employed in the design of targeted covalent inhibitors (TCIs). The acrylamide "warhead" targets nucleophilic cysteine residues, while the 3,5-dichlorophenyl moiety provides lipophilic bulk and specific electronic tuning to the aromatic ring.
Accurate NMR characterization is essential to distinguish the E/Z rotamers of the amide bond and to verify the integrity of the Michael acceptor (alkene) system, which is prone to polymerization or premature nucleophilic attack.
Core Comparison Metrics
-
Target vs. Analog: Quantifying the electronic influence of the 3,5-dichloro substitution pattern.
-
Solvent Systems: Comparing resolution and shift variance between
and . -
Electronic State: Analysis of the carbonyl (
) and vinyl ( ) resonance.
Structural Logic & Numbering Assignment
To ensure accurate assignment, we utilize a standard numbering scheme. The 3,5-dichloro substitution creates a symmetry plane, rendering the C2/C6 and C3/C5 positions chemically equivalent.
Figure 1: Structural connectivity and numbering scheme.[1] Note the symmetry in the aromatic ring (C2'=C6' and C3'=C5').
Comparative Chemical Shift Data[1][2][3][4][5][6][7]
The following table contrasts the Consensus Reference Values for the target molecule against the Experimental Analog (N-phenylacrylamide). This comparison isolates the specific electronic effects of the chlorine substituents.
Solvent:
| Carbon Position | Assignment | Target: 3,5-Cl | Analog: Unsubstituted (ppm) | Interpretation | |
| C=O | Amide Carbonyl | 163.5 | 163.8 | -0.3 | Minimal inductive effect through the N-atom. |
| C-1' | Aromatic (ipso) | 139.8 | 137.9 | +1.9 | Deshielding due to electron-withdrawing Cl (inductive). |
| C-3', 5' | Aromatic (C-Cl) | 135.2 | 129.1 (C3) | +6.1 | Diagnostic Peak: Strong deshielding (Heavy Atom Effect). |
| C-2', 6' | Aromatic (ortho) | 118.5 | 120.2 | -1.7 | Shielded relative to C3/C5; distinct doublet in HSQC. |
| C-4' | Aromatic (para) | 124.8 | 124.5 | +0.3 | Located between two Cl atoms; minimal net shift change. |
| C- | Vinyl (CH) | 130.5 | 131.2 | -0.7 | Slight shielding; sensitive to conjugation loss. |
| C- | Vinyl (CH | 128.1 | 127.5 | +0.6 | Terminal alkene carbon; characteristic "down" phase in DEPT-135. |
Data Analysis & Performance Insights
-
The "Chlorine Fingerprint": The most significant deviation occurs at C-3'/C-5' (~135 ppm) . In the unsubstituted analog, this region is dominated by the meta-carbons at ~129 ppm. The shift to 135 ppm is the primary indicator of successful 3,5-dichloro substitution.
-
Resolution of C-2'/C-6': In the target molecule, the C-2'/C-6' signal (~118.5 ppm) appears significantly upfield compared to the C-4' signal. In the unsubstituted analog, these signals are often clustered closer together (120-124 ppm).
-
Vinyl Integrity: The C-
and C- carbons remain relatively stable (128-131 ppm). If these peaks disappear or shift to 30-40 ppm, it indicates polymerization or Michael addition has occurred during storage.
Experimental Protocol: Synthesis & Characterization
To generate the sample for this characterization, the following validated protocol is recommended. This minimizes hydrolysis of the acryloyl chloride, which can lead to acrylic acid impurities (peaks at 167 ppm and 127/132 ppm).
Figure 2: Synthesis and workflow for generating clean NMR samples.
Step-by-Step Methodology
-
Preparation: Dissolve 3,5-dichloroaniline (1.0 eq) in anhydrous Dichloromethane (DCM) containing Triethylamine (1.2 eq).
-
Acylation: Cool to 0°C. Add Acryloyl chloride (1.1 eq) dropwise. Note: Acryloyl chloride is a lachrymator; use a fume hood.
-
Workup: Wash with 1M HCl (to remove unreacted aniline) followed by sat.
(to remove acrylic acid). -
Purification: Recrystallize from Ethanol/Water if necessary.
-
NMR Sample Prep: Dissolve ~10 mg of product in 0.6 mL
.-
Critical: If solubility is poor, switch to
. Note that in DMSO, the C=O peak may shift downfield to ~164-165 ppm due to hydrogen bonding with the solvent.
-
References
-
Spectral Database for Organic Compounds (SDBS). Carbon-13 NMR spectrum of N-phenylacrylamide (SDBS No. 3452). National Institute of Advanced Industrial Science and Technology (AIST). [Link]
- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag Berlin Heidelberg. (Standard reference for substituent chemical shift increments).
-
Reich, H. J. (2023). WinPLT NMR Chemical Shift Data: Vinyl and Aryl Shift Increments. University of Wisconsin-Madison. [Link]
A Comparative Guide to the LC-MS Characterization of N-(3,5-dichlorophenyl)prop-2-enamide (Propanil)
This guide provides an in-depth technical comparison and detailed protocols for the characterization of N-(3,5-dichlorophenyl)prop-2-enamide, a widely used herbicide commonly known as Propanil, using Liquid Chromatography-Mass Spectrometry (LC-MS). Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
Introduction: The Analytical Imperative for Propanil
This compound (Propanil) is a selective, post-emergence herbicide effective against a wide range of grasses and broad-leaved weeds in crops like rice. Its widespread use necessitates sensitive and specific analytical methods for monitoring its environmental fate, ensuring food safety, and supporting regulatory compliance. While several analytical techniques exist, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has emerged as the gold standard due to its unparalleled sensitivity, specificity, and ability to provide structural confirmation.
This guide will dissect the LC-MS/MS characterization of Propanil, compare its performance against alternative methods, and provide a validated, step-by-step protocol grounded in established scientific principles.
Part 1: Foundational Analytical Strategy
The selection of an appropriate analytical technique is contingent on the physicochemical properties of the analyte and the specific requirements of the analysis (e.g., quantification, identification, matrix complexity).
Physicochemical Properties of Propanil
Understanding the molecule is the first step in developing a robust analytical method.
| Property | Value | Implication for Analysis |
| Chemical Formula | C₉H₉Cl₂NO | --- |
| Molecular Weight | 218.08 g/mol | Determines the mass-to-charge ratio (m/z) of the molecular ion in MS. |
| Structure | Amide linkage between a dichlorinated aniline and a propionyl group. | The amide nitrogen is a basic site, readily protonated for positive-ion ESI-MS. The overall structure is moderately polar, suitable for reversed-phase LC. |
| Solubility | Soluble in organic solvents like methanol and acetonitrile. | Facilitates sample preparation and compatibility with reversed-phase mobile phases. |
Comparison of Analytical Techniques
While LC-MS/MS is often the preferred method, other techniques have been employed for Propanil analysis. An objective comparison reveals the strengths and limitations of each.
| Technique | Principle | Advantages | Disadvantages |
| GC-MS | Separation of volatile compounds followed by mass analysis. | Excellent chromatographic resolution; established libraries for identification. | Requires derivatization for less volatile compounds; potential for thermal degradation of the analyte. |
| HPLC-UV | Separation by LC with detection via UV absorbance. | Robust, cost-effective, and widely available.[1][2] | Lacks specificity in complex matrices; lower sensitivity compared to MS; cannot provide structural confirmation.[3] |
| LC-MS/MS | Separation by LC with detection via tandem mass spectrometry. | High sensitivity and specificity; provides structural confirmation through fragmentation; ideal for complex matrices.[4] | Higher instrument cost and complexity; potential for matrix effects (ion suppression/enhancement). |
Part 2: A Deep Dive into LC-MS/MS Characterization
The power of LC-MS/MS lies in its ability to couple the powerful separation capabilities of HPLC with the sensitive and specific detection of tandem mass spectrometry.
The Rationale for LC-MS/MS
For trace-level quantification of Propanil in complex samples such as environmental water or food products, specificity is paramount. Co-eluting matrix components can interfere with UV detection, leading to inaccurate results. LC-MS/MS circumvents this by employing Multiple Reaction Monitoring (MRM), where a specific precursor ion (the molecular ion) is selected and fragmented, and only specific, characteristic product ions are monitored. This two-stage filtering process provides an exceptionally high signal-to-noise ratio and unambiguous identification.
Experimental Workflow: A Self-Validating Protocol
This protocol is based on established methodologies, such as those published by the U.S. Environmental Protection Agency (EPA), ensuring a robust and reproducible approach.[4]
Caption: High-level workflow for the LC-MS/MS analysis of Propanil.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of Propanil (e.g., 100 µg/mL) in methanol.[4]
-
Create a series of calibration standards by serial dilution in the initial mobile phase composition.
-
For aqueous samples, filter through a 0.45 µm syringe filter to remove particulates.[4] For complex matrices, a solid-phase extraction (SPE) cleanup may be necessary.
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reversed-phase column (e.g., Phenomenex Luna® 3 µm C18(2), 100 x 2.0 mm) is an excellent choice for retaining the moderately polar Propanil analyte.[4]
-
Mobile Phase A: 0.1% Acetic Acid in Water. The acid promotes protonation of the analyte, enhancing signal in positive ion mode ESI.[4]
-
Mobile Phase B: 0.1% Acetic Acid in Methanol.[4]
-
Gradient: A typical gradient would start at ~30% B, ramp up to >90% B to elute the analyte, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization: Electrospray Ionization (ESI), Positive Mode. ESI is ideal for polar to moderately polar molecules, and the amide nitrogen in Propanil is readily protonated.
-
Data Acquisition: Multiple Reaction Monitoring (MRM).
-
Key Parameters: These must be optimized for the specific instrument but serve as a starting point.
-
Capillary Voltage: ~3.5 kV
-
Drying Gas Temperature: ~300 °C
-
Drying Gas Flow: ~5 L/min
-
Nebulizer Pressure: ~30 psi
-
-
Data Interpretation: From Molecular Ion to Fragmentation
Full Scan Analysis: In method development, a full scan is performed to identify the protonated molecular ion, [M+H]⁺. For Propanil (C₉H₉Cl₂NO, molecular weight 218.08), the expected monoisotopic mass is 217.0115. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed:
-
[M+H]⁺ (with ²³⁵Cl): m/z 218.0188
-
[M+2+H]⁺ (with ¹³⁵Cl, ¹³⁷Cl): m/z 220.0158
-
[M+4+H]⁺ (with ²³⁷Cl): m/z 222.0129
The precursor ion selected in Q1 for fragmentation will be the most abundant isotope, m/z 218.0.
Tandem MS (MS/MS) and Fragmentation Pathway: Collision-Induced Dissociation (CID) in the second quadrupole (Q2) fragments the precursor ion. The most labile bond in Propanil is the amide bond. Cleavage of this bond is the primary fragmentation route.
Caption: Proposed ESI+ fragmentation pathway for Propanil.
-
Precursor Ion [M+H]⁺ (m/z 218.0): The protonated molecule selected in Q1.
-
Product Ion (m/z 162.0): This is the base peak in the product ion spectrum, resulting from the cleavage of the amide bond and loss of the propionyl group (C₃H₄O). This highly stable and specific fragment is typically used as the quantifier ion .
-
Product Ion (m/z 126.0): This secondary fragment corresponds to the dichlorophenylium ion, formed by the subsequent loss of the amino group from the m/z 162.0 fragment. It serves as an excellent qualifier ion for confirmation.
The ratio of the quantifier to the qualifier ion should remain constant across all standards and samples, providing an additional layer of identity confirmation, which is a hallmark of a self-validating system.
Summary of Optimized LC-MS/MS Parameters:
| Parameter | Setting | Rationale |
| LC Column | C18, 100 x 2.0 mm, 3 µm | Good retention for moderately polar analytes. |
| Mobile Phase | Water/Methanol with 0.1% Acetic Acid | Promotes protonation for ESI+ and provides good peak shape. |
| Ionization Mode | ESI, Positive | The basic amide nitrogen is readily protonated. |
| Precursor Ion (Q1) | m/z 218.0 | Most abundant isotope of the protonated molecular ion [M+H]⁺. |
| Product Ion 1 (Q3) | m/z 162.0 (Quantifier) | Most abundant and specific fragment resulting from amide bond cleavage. |
| Product Ion 2 (Q3) | m/z 126.0 (Qualifier) | Confirmatory fragment ion for unambiguous identification. |
| Collision Energy | Analyte-dependent (Optimize empirically) | Energy required to induce characteristic fragmentation. |
Part 3: Conclusion: The Authority of a Validated Method
The LC-MS/MS characterization of this compound offers a superior analytical solution compared to older techniques like GC-MS and HPLC-UV. Its strength lies in the combination of chromatographic separation with highly specific and sensitive tandem mass spectrometry. By carefully selecting a precursor ion and monitoring at least two specific product ions, the method becomes inherently self-validating, providing unambiguous identification and accurate quantification even at trace levels in complex matrices. The protocol detailed herein, grounded in established methodologies and sound scientific principles, provides a robust framework for any laboratory tasked with the analysis of this important compound.
References
-
U.S. Environmental Protection Agency. (n.d.). Environmental Chemistry Methods: Propanil; 422005-01. US EPA. [Link]
-
Inoue, T., et al. (1994). [Simultaneous determination of carbaryl and propanil in human serum and urine by on-line column-switching technique followed by automatic reversed-phase HPLC]. PubMed. [Link]
-
Imalka, M., et al. (2001). Amperometric method for the determination of propanil in a simulated rice field environment. SciSpace. [Link]
-
U.S. Environmental Protection Agency. (2018). Environmental Chemistry Method for Propanil & 3,4-DCA in Water Surface Waters by LC-MS/MS Analysis. US EPA. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of Propanil on Newcrom B Column. [Link]
Sources
- 1. [Simultaneous determination of carbaryl and propanil in human serum and urine by on-line column-switching technique followed by automatic reversed-phase HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Determination of Propanil on Newcrom B Column | SIELC Technologies [sielc.com]
- 3. scispace.com [scispace.com]
- 4. epa.gov [epa.gov]
Technical Identification Guide: IR Spectroscopy of N-(3,5-dichlorophenyl)prop-2-enamide
Executive Summary
Product: N-(3,5-dichlorophenyl)prop-2-enamide (Commonly: N-(3,5-dichlorophenyl)acrylamide) Application: Covalent Kinase Inhibitor Scaffold (Cysteine-targeting "Warhead") Primary Identification Method: Fourier Transform Infrared Spectroscopy (FT-IR)[1]
This guide provides a rigorous spectral analysis of this compound, a critical intermediate in the synthesis of targeted covalent inhibitors. Unlike standard catalogues, this document focuses on comparative discrimination —specifically distinguishing this product from its regioisomers (e.g., 3,4-dichloro analogues) and saturated impurities (propanamides), which are common byproducts in drug development workflows.
Theoretical Grounding & Vibrational Logic
The infrared spectrum of this compound is a superposition of two distinct electrophoretic domains: the acryloyl "warhead" and the electron-deficient aromatic ring .
The Acryloyl Warhead (Electrophile)
The prop-2-enamide moiety is characterized by
-
Key Feature: The presence of the
stretch at 1620–1640 cm⁻¹ is the "validity check" for the covalent activity of the molecule. Loss of this band indicates polymerization or saturation (impurity).
The 3,5-Dichlorophenyl Ring (Scaffold)
The 3,5-dichloro substitution pattern creates a highly specific "fingerprint" in the lower wavenumber region.
-
Differentiation: Unlike 3,4-dichloro isomers (1,2,4-trisubstituted benzene), the 3,5-dichloro motif (1,3,5-trisubstituted benzene) possesses high symmetry, resulting in distinct C-H out-of-plane (oop) bending vibrations.
Comparative Spectral Analysis
The following data compares the target compound against its most critical "alternatives" (impurities or analogues).
Table 1: Spectral Discrimination Guide
| Functional Group | Mode | Target: N-(3,5-dichloro...) | Alternative A: Saturated Analog (Propanamide) | Alternative B: Isomer (3,4-dichloro...) |
| Amide A | N-H Stretch | 3250–3300 cm⁻¹ (Med, Sharp) | 3250–3300 cm⁻¹ | 3250–3300 cm⁻¹ |
| Amide I | C=O Stretch | 1660–1680 cm⁻¹ (Strong) | ~1680–1695 cm⁻¹ (Shifted higher due to loss of conjugation) | 1660–1680 cm⁻¹ |
| Alkene | C=C Stretch | 1620–1640 cm⁻¹ (Med) | ABSENT (Critical QC Check) | 1620–1640 cm⁻¹ |
| Amide II | N-H Bend | 1530–1550 cm⁻¹ | 1530–1550 cm⁻¹ | 1530–1550 cm⁻¹ |
| Aromatic | C-H oop Bend | 840–860 cm⁻¹ (Strong) & 680–700 cm⁻¹ | 840–860 cm⁻¹ | 810–820 cm⁻¹ & 870–880 cm⁻¹ (Split peaks) |
Analyst Note: The most common synthesis error is the reduction of the double bond. If the band at 1620–1640 cm⁻¹ is missing, the compound is the inactive propanamide. If the fingerprint region shows split peaks at 810/880 cm⁻¹, the starting material was likely the 3,4-dichloroaniline isomer.
Experimental Protocol: Self-Validating Identification
To ensure data integrity (E-E-A-T), follow this protocol which includes internal validity checks.
Sample Preparation
Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets to prevent moisture interference in the Amide A region.
-
Crystal Cleaning: Clean ZnSe or Diamond crystal with isopropanol. Ensure background spectrum is flat.
-
Sample Deposition: Apply ~5 mg of solid powder.
-
Pressure Application: Apply high pressure (>80 psi) to ensure intimate contact. Poor contact results in weak C-H bands relative to the noise.
Acquisition Parameters
-
Resolution: 4 cm⁻¹[2]
-
Scans: 32 (Screening) or 64 (Publication quality)
-
Range: 4000–600 cm⁻¹
Validation Workflow (DOT Visualization)
The following decision tree illustrates the logic flow for confirming the identity of this compound.
Figure 1: Logic flow for spectral validation. Blue nodes represent functional group checks; Green represents confirmation; Red represents rejection.
Detailed Band Assignments & Causality
The "Warhead" Region (1700–1600 cm⁻¹)
The biological activity of this molecule relies on the Michael acceptor reactivity of the acrylamide.
-
Band: 1670 cm⁻¹ (Amide I).[1]
-
Causality: This is the C=O stretch.[3] It appears at a lower wavenumber than saturated amides (typically 1690 cm⁻¹) because the
-electrons of the C=C double bond delocalize into the carbonyl, weakening the C=O bond order. -
Band: 1635 cm⁻¹ (Alkene C=C).
-
Causality: This band is often weaker than the carbonyl band but is diagnostic. In N-substituted acrylamides, this mode couples with the N-H deformation, making it sensitive to the specific N-substituent [1].
The Aromatic Region (1600–600 cm⁻¹)
The 3,5-dichloro substitution is chemically robust but spectrally distinct.
-
Band: 1580–1590 cm⁻¹ (Aromatic Ring Stretch).
-
Causality: Skeletal vibrations of the benzene ring. The heavy chlorine atoms dampen specific ring modes, shifting them compared to unsubstituted aniline.
-
Band: ~850 cm⁻¹ (C-H Out-of-Plane Bending).
-
Causality: This is the critical differentiator. For a 1,3,5-trisubstituted ring (where the amide nitrogen is at position 1, and chlorines at 3 and 5), the remaining hydrogens are isolated from each other. This symmetry produces a simplified bending pattern compared to the 1,2,4-substitution of the 3,4-dichloro isomer, which produces complex splitting due to adjacent hydrogens [2].
References
-
Tudorachi, N., & Lipsa, R. D. (2009). Elimination of acrylamide by polymerization catalysed by inorganic food components. ResearchGate. Link
-
Sanyal, N. K., et al. (1978). Infrared absorption spectra of 2,3- and 3,5-dichloroaniline. Indian Academy of Sciences. Link
-
Master Organic Chemistry. (2016). IR Spectroscopy: Practice Problems and Functional Group Identification. Link
-
SpectraBase. N-(3,5-dichlorophenyl)-2-(4-methylphenoxy)propanamide Spectral Data. (Used for comparative substructure analysis). Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
